
3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone, commonly known as DMQX, is a quinazolinone-derivative that is used in scientific research as a selective antagonist for the AMPA receptor. It has a molecular weight of 367.24 .
Physical and Chemical Properties Analysis
DMQX has a molecular weight of 367.250, a density of 1.4±0.1 g/cm3, and a boiling point of 542.2±60.0 °C at 760 mmHg . The melting point and other physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Quinazolinone derivatives, including those structurally related to 3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone, have been synthesized and found to possess a wide range of biological activities. These activities span antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, anti-diabetic, and analgesic properties. For instance, the synthesis and analgesic activity of similar quinazolinone derivatives have been reported, showcasing significant analgesic effects in experimental models (Osarumwense Peter Osarodion, 2023).
Hypolipidemic Activities
A novel series of quinazolines and 4(3H)-quinazolinones, prepared by cyclization of certain derivatives, were found to lower triglyceride and total cholesterol levels, demonstrating hypolipidemic activity. This suggests potential applications in treating lipid disorders (Y. Kurogi et al., 1996).
Anti-inflammatory Agents
Quinazolinone derivatives have been designed and synthesized as non-ulcerogenic anti-inflammatory agents, showing promising anti-inflammatory activity with minimal gastric side effects. This indicates their potential as safer anti-inflammatory drugs (E. Manivannan & S. Chaturvedi, 2011).
Phosphodiesterase Inhibition
Some quinazolinone derivatives have been identified as potent and selective inhibitors of cyclic GMP phosphodiesterase (cGMP-PDE), suggesting their utility in cardiovascular diseases by promoting vasodilation through specific inhibition of cGMP-PDE (Y. Takase et al., 1994).
Antioxidant Properties
The synthesis and evaluation of 2-substituted quinazolin-4(3H)-ones for their antioxidant properties have been conducted, revealing that certain derivatives exhibit potent antioxidant and metal-chelating properties. This highlights their potential in oxidative stress-related disease prevention and treatment (Janez Mravljak et al., 2021).
Corrosion Inhibition
Quinazolinone derivatives have also been investigated as corrosion inhibitors for mild steel in acidic medium, demonstrating high inhibition efficiencies. This suggests their application in protecting metals from corrosion in industrial settings (N. Errahmany et al., 2020).
Propiedades
IUPAC Name |
3-(2,4-dichloro-5-methoxyphenyl)-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-22-14-8-13(10(17)7-11(14)18)20-15(21)9-5-3-4-6-12(9)19-16(20)23-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFXOJROZJKTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3N=C2SC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
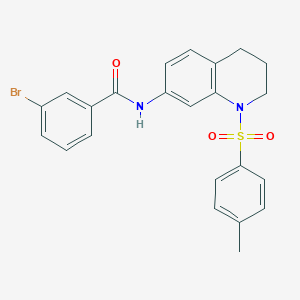
![3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2562377.png)
methanone](/img/structure/B2562378.png)
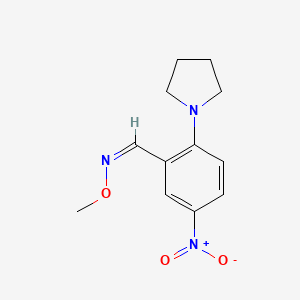
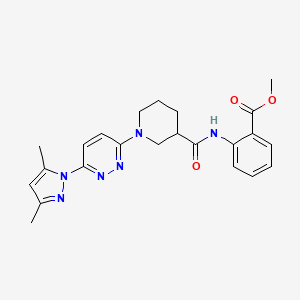
![2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2562385.png)
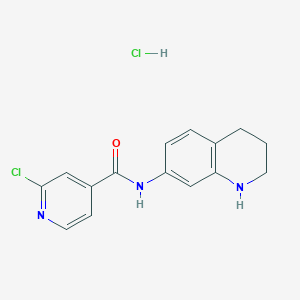


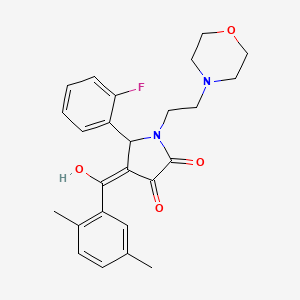


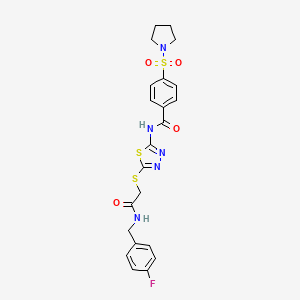
![5-Bromo-2-chloro-3H-imidazo[4,5-b]pyrazine](/img/structure/B2562395.png)
